ethyl 2-({[3-(3-chlorophenyl)-1-methyl-1H-pyrazol-5-yl]carbonyl}amino)-4-methyl-1,3-thiazole-5-carboxylate
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Overview
Description
Ethyl 2-({[3-(3-chlorophenyl)-1-methyl-1H-pyrazol-5-yl]carbonyl}amino)-4-methyl-1,3-thiazole-5-carboxylate is a complex organic compound that features a pyrazole ring, a thiazole ring, and a chlorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-({[3-(3-chlorophenyl)-1-methyl-1H-pyrazol-5-yl]carbonyl}amino)-4-methyl-1,3-thiazole-5-carboxylate typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyrazole ring, followed by the introduction of the chlorophenyl group. The thiazole ring is then synthesized and coupled with the pyrazole derivative. The final step involves esterification to introduce the ethyl carboxylate group.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, controlled temperatures, and pressure conditions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-({[3-(3-chlorophenyl)-1-methyl-1H-pyrazol-5-yl]carbonyl}amino)-4-methyl-1,3-thiazole-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or alcohols.
Substitution: Halogen substitution reactions can occur, particularly at the chlorophenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Halogenation reactions may use reagents like chlorine (Cl2) or bromine (Br2).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Ethyl 2-({[3-(3-chlorophenyl)-1-methyl-1H-pyrazol-5-yl]carbonyl}amino)-4-methyl-1,3-thiazole-5-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various diseases.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of ethyl 2-({[3-(3-chlorophenyl)-1-methyl-1H-pyrazol-5-yl]carbonyl}amino)-4-methyl-1,3-thiazole-5-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to a biological response. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Ethyl 2-({[3-(3-chlorophenyl)-1-methyl-1H-pyrazol-5-yl]carbonyl}amino)-4-methyl-1,3-thiazole-5-carboxylate can be compared with other similar compounds, such as:
Thiophene derivatives: These compounds also contain a sulfur heterocycle and have diverse applications in medicinal chemistry and materials science.
Indole derivatives: Known for their biological activities, indole derivatives share some structural similarities with the pyrazole ring in the compound.
The uniqueness of this compound lies in its specific combination of functional groups and rings, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C18H17ClN4O3S |
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Molecular Weight |
404.9 g/mol |
IUPAC Name |
ethyl 2-[[5-(3-chlorophenyl)-2-methylpyrazole-3-carbonyl]amino]-4-methyl-1,3-thiazole-5-carboxylate |
InChI |
InChI=1S/C18H17ClN4O3S/c1-4-26-17(25)15-10(2)20-18(27-15)21-16(24)14-9-13(22-23(14)3)11-6-5-7-12(19)8-11/h5-9H,4H2,1-3H3,(H,20,21,24) |
InChI Key |
RMVONLYXEVGBGM-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(N=C(S1)NC(=O)C2=CC(=NN2C)C3=CC(=CC=C3)Cl)C |
Origin of Product |
United States |
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